molecular formula C25H24N4O4S B2375816 N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1207001-38-4

N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2375816
CAS No.: 1207001-38-4
M. Wt: 476.55
InChI Key: SWNFKPBQWNUQNJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a 1H-imidazole ring. The imidazole’s 2-position is modified with a sulfanyl-linked carbamoylmethyl group, which is further connected to a 4-methoxyphenylmethyl moiety. The benzamide’s nitrogen is substituted with a furan-2-ylmethyl group, introducing aromatic heterocyclic diversity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-32-21-10-4-18(5-11-21)15-27-23(30)17-34-25-26-12-13-29(25)20-8-6-19(7-9-20)24(31)28-16-22-3-2-14-33-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFKPBQWNUQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the imidazole ring through a cyclization reaction. The furylmethyl group is then attached via a nucleophilic substitution reaction, and the methoxybenzylamine moiety is introduced through an amide coupling reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.

    Reduction: The imidazole ring can be reduced to form an imidazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of similar compounds exhibit antimicrobial and anticancer properties, which may extend to this compound.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs possess significant antibacterial activity. For instance, thiazole derivatives have demonstrated efficacy against various pathogens, suggesting that the imidazole and furan components might enhance antimicrobial properties through specific interactions with bacterial enzymes or receptors .

Anticancer Research

The compound's potential in oncology is also noteworthy. Similar compounds have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the imidazole ring is particularly relevant as it is known to interact with multiple biological targets associated with cancer progression .

Case Studies

Several case studies highlight the applications of structurally related compounds:

  • Antimicrobial Efficacy : A study on thiazole derivatives revealed significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the side chains could enhance efficacy against resistant strains .
  • Anticancer Properties : Research on imidazole-containing compounds has shown promising results in inhibiting cancer cell lines, suggesting that N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide may exhibit similar effects due to its structural characteristics .

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Structural Features Synthesis Method Key Data Biological Insights Reference
Target Compound Benzamide-imidazole core; sulfanyl-carbamoylmethyl-4-methoxyphenylmethyl; furan-2-ylmethyl. Not explicitly detailed in evidence; likely involves multi-step coupling reactions. IR/NMR data absent in evidence; predicted LogP ~3.5 (estimated via fragment-based methods). Hypothesized kinase inhibition due to imidazole and sulfanyl motifs. N/A
Compound 9e () 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide. Click chemistry (CuAAC), ethanol/water, CuSO4·NaAsc. IR: νC=O at 1663–1682 cm⁻¹; 1H NMR: δ 8.2 (s, 1H, triazole). Docking studies suggest binding to α-glucosidase active site (similar to acarbose).
Compound 5a () N-(1H-benzimidazol-2-yl)-2-phenyl-N'-tosylacetamidine. Reaction of N-sulfonylketenimines with 2-aminobenzimidazole. IR: νC=N at 1600 cm⁻¹; 1H NMR: δ 7.8 (d, 2H, aromatic). Potential antimicrobial activity inferred from benzimidazole sulfonamide analogs.
Compound 9 () N-[(2R)-1-amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenylethyl]amino}methyl)furyl]benzamide. Hydrazine-mediated deprotection in ethanol. 1H NMR: δ 6.9 (s, 1H, furyl); MS: m/z 589 [M+H]+. Designed as an ATAD2 inhibitor; chiral centers may influence target selectivity.
Compound I () N-(4-(4-(4-fluorophenyl)-1-methyl-2-((R)-methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide. Oxidation of sulfide with NaIO4; enantioselective HPLC separation. X-ray: Dihedral angle 24.9° (imidazole-fluorophenyl); hydrogen bonds with water. (R)-sulfoxide enantiomer shows enhanced p38 MAP kinase inhibition.
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () Nitroimidazole-acetamide linked to 4-fluorobenzylamine. CDI-mediated coupling of 2-(2-nitroimidazol-1-yl)acetic acid with 4-fluorobenzylamine. 19F NMR: δ -115 ppm (fluorobenzyl); IR: νNO2 at 1520 cm⁻¹. Hypoxia-targeting applications (e.g., radiopharmaceuticals).

Detailed Analysis of Structural and Functional Differences

Core Heterocycles and Substitution Patterns

  • Imidazole vs.
  • Sulfanyl vs. Sulfoxide/Sulfonamide : The sulfanyl (-S-) group in the target compound contrasts with sulfoxide () and sulfonamide () moieties. Sulfanyl groups are less polar but more metabolically stable than sulfoxides, which are prone to further oxidation .

Aromatic Substituents

  • 4-Methoxyphenyl vs. 4-Fluorophenyl : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π stacking in hydrophobic pockets, whereas 4-fluorophenyl () offers electron-withdrawing properties and metabolic resistance .
  • Furan-2-ylmethyl vs.

Biological Activity

N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be described by its molecular formula C25H30N4O4SC_{25}H_{30}N_{4}O_{4}S and a molecular weight of 482.6 g/mol. Its structure includes a furan moiety, an imidazole ring, and a methoxyphenyl group, which are critical for its biological activity.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing imidazole and furan rings have shown cytotoxic effects against various cancer cell lines. A study reported that compounds with an imidazole core demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines, suggesting that structural modifications can enhance activity against specific targets .

2. Antimicrobial Properties

The presence of the furan and methoxy groups in the compound suggests potential antimicrobial activity. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. For example, thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications in the side chains can lead to improved antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cytotoxicity : The imidazole ring may interact with cellular targets involved in proliferation and apoptosis.
  • Antimicrobial Action : The furan moiety is known to disrupt bacterial cell membranes, enhancing the compound's antimicrobial properties.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of imidazole-containing compounds on breast cancer cells. The results showed that substituents on the imidazole ring significantly affected cytotoxicity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing thiazole-based compounds for their antibacterial properties. The findings indicated that certain structural features, such as electron-donating groups on the aromatic rings, enhanced activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeReference CompoundIC50 (µM)Mechanism of Action
AntitumorImidazole Derivative1.61Induces apoptosis via mitochondrial pathway
AntimicrobialThiazole Derivative23.30Disrupts cell membrane integrity
AntiviralFuran Derivative<100Inhibits viral replication

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